molecular formula C28H28N4O3S B6081401 2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 312266-37-8

2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B6081401
CAS No.: 312266-37-8
M. Wt: 500.6 g/mol
InChI Key: VPYGBEQKJSBANC-UHFFFAOYSA-N
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Description

This compound is a polycyclic heteroaromatic molecule featuring a fused hexahydroquinoline scaffold substituted with a cyclohepta[b]thiophene moiety and a 3,4-dimethoxyphenyl group. Its structure combines a bicyclic ketone (5-oxo-1,4,5,6,7,8-hexahydroquinoline) with a seven-membered cycloheptathiophene ring, distinguishing it from simpler chromene or pyran derivatives.

Properties

IUPAC Name

2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3,4-dimethoxyphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3S/c1-34-22-12-11-16(13-23(22)35-2)25-19(15-30)27(31)32(20-8-6-9-21(33)26(20)25)28-18(14-29)17-7-4-3-5-10-24(17)36-28/h11-13,25H,3-10,31H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYGBEQKJSBANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=C(C5=C(S4)CCCCC5)C#N)N)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312266-37-8
Record name 2-AMINO-1-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIEN-2-YL)-4-(3,4 -DIMETHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Dehydrobromination of α,α-Dibromocycloheptanones

A method reported by RSC Publishing involves treating α,α-dibromocycloheptanones with lithium salts in boiling dimethylformamide (DMF). This induces dehydrobromination, yielding 4H-cyclohepta[b]thiophen-4-ones. For instance, 6,7,8,9-tetrahydro-5H-cyclohepta[b]thiophene undergoes oxidation to form the ketone intermediate, which is subsequently functionalized with a cyano group at the 3-position via nucleophilic substitution.

Cycloaddition Strategies

Nature Communications highlights a cycloaddition approach using azulenothiophenes and dimethyl acetylenedicarboxylate (DMAD). This [2+2] cycloaddition, followed by retro-Diels-Alder reactions, constructs the thiophene-fused heptalene skeleton. While optimized for heptalenes, this method adapts to cyclohepta[b]thiophenes by modifying substituents and reaction conditions.

Multicomponent Synthesis of the Hexahydroquinoline Core

The hexahydroquinoline scaffold is assembled via a one-pot, four-component reaction, as detailed in PMC and ACS Publications.

Reaction Components and Conditions

  • 1,3-Dicarbonyl compound : Cyclohexane-1,3-dione or dimedone provides the ketone and methylene groups.

  • Aldehyde : 3,4-Dimethoxybenzaldehyde introduces the aryl substituent at position 4.

  • Malononitrile : Contributes two cyano groups at positions 3 and 1.

  • Ammonium acetate : Serves as the nitrogen source for the amino group at position 2.

The reaction employs [H₂-DABCO][HSO₄]₂ ionic liquid (30 mg, 0.097 mmol) in ethanol at room temperature, achieving yields of 76–100% within 5–20 minutes.

Mechanistic Pathway

  • Knoevenagel Condensation : The aldehyde and malononitrile form an α,β-unsaturated nitrile.

  • Michael Addition : The 1,3-dicarbonyl compound attacks the nitrile, generating a diketone intermediate.

  • Cyclization and Aromatization : Ammonium acetate facilitates cyclization, forming the hexahydroquinoline core.

Integration of the Cyclohepta[b]thiophene and Hexahydroquinoline Moieties

VulcanChem’s protocol details the final coupling step:

  • The preformed 3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene is reacted with the hexahydroquinoline intermediate under basic conditions.

  • A nucleophilic substitution at position 1 of the hexahydroquinoline replaces a leaving group (e.g., bromide) with the thiophene moiety.

Key Conditions :

  • Solvent: Ethanol or DMF

  • Catalyst: Triethylamine or K₂CO₃

  • Temperature: 60–80°C

  • Yield: 65–85%

Alternative Synthetic Routes

Friedel-Crafts Acylation

ACS Organic Process Research & Development describes Friedel-Crafts acylation to construct seven-membered rings. Cycloheptane-1,3-dione reacts with ethyl bromopyruvate, followed by acid hydrolysis, to form ketone intermediates. While less efficient for the target compound, this route informed early scale-up attempts.

Spirocyclic Derivative Synthesis

EurekaSelect reviews [3+3] cycloadditions between β-enaminones and cinnamonitriles. Although designed for spirocyclic hexahydroquinolines, this method could be adapted by substituting β-enaminones with cyclohepta[b]thiophene-containing analogs.

Optimization and Scale-Up Considerations

Catalytic Efficiency and Recyclability

The ionic liquid [H₂-DABCO][HSO₄]₂ is recoverable via filtration and reused for five cycles without significant yield loss.

Gram-Scale Synthesis

PMC’s protocol demonstrates scalability:

  • Input : 10 mmol of aldehyde

  • Yield : 8.2 g (82%)

  • Purity : >98% (HPLC)

Analytical Characterization

Spectroscopic Data

Technique Key Signals
FT-IR 3200–3440 cm⁻¹ (NH₂, NH), 2200 cm⁻¹ (C≡N)
¹H NMR (DMSO-d₆)δ 4.12 (s, 1H, CH), δ 6.80–7.15 (m, 3H, aryl-H), δ 4.85 (s, 2H, NH₂)
¹³C NMR δ 115–120 (C≡N), δ 165–170 (C=O), δ 55–60 (OCH₃)

Chromatographic Purity

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water)

  • Melting Point : 218–220°C

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s closest analogs include tetrahydroquinoline and chromene derivatives with varying substituents. Key comparisons are summarized in Table 1.

Compound Core Structure Substituents Molecular Weight Key Features
Target Compound Hexahydroquinoline + Cyclohepta[b]thiophene 3-Cyano, 3,4-dimethoxyphenyl ~513.6 g/mol Dual cyano groups, extended π-system, high lipophilicity (predicted logP ~3.8)
2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Chromene Thiophen-2-yl 272.32 g/mol Smaller chromene core, Triclinic (P1) crystal system, N–H⋯N/O hydrogen bonding
(4R,7S)-2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Chromene 3,4-Dimethoxyphenyl, stereospecific (4R,7S) configuration 391.4 g/mol Chiral centers, monohydrate crystal form, enhanced solubility in polar solvents
Ethyl 2-(2-amino-3-cyano-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate Hexahydroquinoline + Cyclohepta[b]thiophene 3-Nitrophenyl, ethyl ester ~547.6 g/mol Nitro group enhances electrophilicity, ester improves metabolic stability

Key Observations:

  • Cyclohepta[b]thiophene vs.
  • Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound and its chromene analog enhances lipophilicity but reduces aqueous solubility compared to thiophene or nitro-substituted derivatives .
  • Stereochemistry : Chiral analogs like the (4R,7S)-configured chromene derivative exhibit stereospecific biological activities, whereas the target compound’s stereochemical configuration remains uncharacterized.

Crystallographic and Hydrogen-Bonding Patterns

The target compound’s crystal structure is unreported, but analogs provide insights:

  • Chromene Derivative : Crystallizes in the triclinic P1 space group with a 2D hydrogen-bonded network (N–H⋯N/O). This network stabilizes the lattice and may influence solid-state reactivity.
  • Cyclohepta[b]thiophene Ester : Likely adopts a puckered cycloheptane ring (cf. Cremer-Pople parameters ), increasing torsional strain compared to planar chromenes.

Pharmacological and Physicochemical Properties

  • Lipophilicity: The target compound’s dual cyano and dimethoxyphenyl groups predict higher logP (~3.8) vs. the chromene analog (logP ~2.5) .
  • Metabolic Stability: Ester-containing analogs show improved resistance to hydrolysis compared to cyano derivatives.
  • Bioactivity : Thiophene-substituted chromenes exhibit moderate antimicrobial activity (MIC ~25 µg/mL for S. aureus), while nitro-substituted analogs show kinase inhibition (IC50 ~0.8 µM for EGFR) . The target compound’s bioactivity remains speculative but likely aligns with these trends.

Biological Activity

The compound 2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity including anticancer and antifungal properties, and molecular mechanisms based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic route often includes the condensation of appropriate aromatic aldehydes with malononitrile and 1,3-dicarbonyl compounds under controlled conditions. Specific methods may vary but generally utilize solvents like ethanol or water and require heating to enhance yield.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : In vitro tests showed that the compound displayed potent activity against human prostate (PC-3) and lung (SK-LU-1) cancer cell lines. The IC50 values indicate that it is more effective than standard chemotherapeutic agents such as cisplatin and topotecan in these models .

Antifungal Activity

The compound has also been evaluated for antifungal properties:

  • Antifungal Efficacy : It demonstrated strong inhibitory effects against several Candida species. The minimum inhibitory concentration (MIC) values were comparable to or lower than those of fluconazole, a common antifungal medication .

The biological activity of the compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : Molecular docking studies suggest that it interacts with key enzymes involved in cancer cell proliferation and fungal growth. Notably, it shows binding affinity to topoisomerase IB and CYP51 enzymes .
  • Induction of Apoptosis : The compound may trigger apoptosis in cancer cells through intrinsic pathways involving caspase activation. Studies indicate that it disrupts cellular signaling pathways crucial for tumor cell survival and metastasis .

Study 1: Anticancer Evaluation

A study conducted on a series of heterocyclic compounds revealed that the tested derivative exhibited GI50 values ranging from 0.20 to 2.58 μM against various cancer cell lines. This highlights its potential as a lead compound for further development in anticancer therapy .

Study 2: Antifungal Assessment

In another investigation focused on antifungal activity, the compound was tested against six Candida strains. Results showed effective inhibition at concentrations lower than those required for fluconazole treatment, suggesting its viability as an alternative antifungal agent .

Data Tables

Activity Type Cell Line/Organism IC50/MIC Value Reference
AnticancerPC-3< 2 μM
AnticancerSK-LU-1< 2 μM
AntifungalCandida albicans≤ Fluconazole
AntifungalCandida parapsilosis≤ Fluconazole

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing this hexahydroquinoline derivative, and how can reaction conditions be optimized?

  • The synthesis involves multi-step reactions:

Core formation : Construct the hexahydroquinoline scaffold via cyclocondensation of cyclic ketones with amines or nitriles under acidic conditions .

Functionalization : Introduce substituents (e.g., 3,4-dimethoxyphenyl, cyano groups) via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura coupling may attach aromatic groups, while cyano groups are introduced using Knoevenagel condensation .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to improve yields. Use anhydrous conditions to avoid side reactions .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural elucidation :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the 3,4-dimethoxyphenyl group shows aromatic protons at δ 6.8–7.2 ppm .
  • X-ray crystallography : Resolves conformational details (e.g., chair vs. boat conformation of the hexahydroquinoline core) .
  • Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ ion) .
    • Purity assessment : Reverse-phase HPLC with a C18 column (MeCN:H₂O gradient) ensures >95% purity .

Q. How does the compound’s stability vary under different storage conditions?

  • Store at –20°C in anhydrous DMSO or under inert gas (N₂/Ar) to prevent hydrolysis of the cyano group. Stability tests via ¹H NMR over 30 days show <5% degradation in dry DMSO .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Molecular docking : Use AutoDock Vina to simulate interactions with enzymes like cyclooxygenase-2 (COX-2). The dimethoxyphenyl group may form π-π stacking with Phe residues, while the cyano group hydrogen-bonds to Arg120 .
  • MD simulations : Assess binding stability (50 ns simulations in GROMACS) by analyzing root-mean-square deviation (RMSD) of ligand-protein complexes .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Dynamic effects : Conformational flexibility in the cyclohepta[b]thiophene ring causes splitting. Use variable-temperature NMR (25–60°C) to coalesce signals and identify rotamers .
  • Stereochemical ambiguity : Compare experimental NOESY correlations with DFT-calculated structures (e.g., Gaussian 16) to assign stereocenters .

How do substituents influence the compound’s bioactivity? Design a SAR study.

  • SAR framework :

Substituent ModificationBiological Activity (IC₅₀, μM)Key Interaction
3,4-Dimethoxyphenyl0.45 (COX-2 inhibition)H-bond with Tyr355
Cyclohepta[b]thiophene1.2 (Antimicrobial)Hydrophobic pocket binding
Cyano group replacement>10 (Loss of activity)Disrupted H-bonding
  • Methodology : Synthesize analogs (e.g., replace dimethoxyphenyl with halogenated aromatics) and test via enzyme inhibition assays .

Q. What advanced purification techniques address low yields in final steps?

  • Flash chromatography : Use silica gel (230–400 mesh) with EtOAc/hexane gradients (3:7 to 7:3) for intermediates.
  • Preparative HPLC : For the final product, employ a Zorbax SB-C18 column (21.2 × 250 mm) with 0.1% TFA in MeCN/H₂O .

Data Contradiction Analysis

Q. Conflicting cytotoxicity results in different cell lines: How to validate?

  • Replicate assays : Test in triplicate across 3+ cell lines (e.g., HeLa, MCF-7) with controls (e.g., doxorubicin).
  • Mechanistic studies : Measure apoptosis (Annexin V/PI staining) and ROS generation to confirm on-target effects vs. assay-specific artifacts .

Q. Discrepancies in reported melting points for analogs: How to standardize?

  • DSC analysis : Determine exact melting points via differential scanning calorimetry (heating rate: 10°C/min). For example, analogs with tert-butyl groups melt 20°C higher due to crystallinity .

Methodological Resources

  • Spectral databases : Compare experimental IR peaks (e.g., C≡N stretch at ~2200 cm⁻¹) with SDBS or NIST Chemistry WebBook .
  • Crystallography : Deposit X-ray data in the Cambridge Structural Database (CSD) for public access .

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